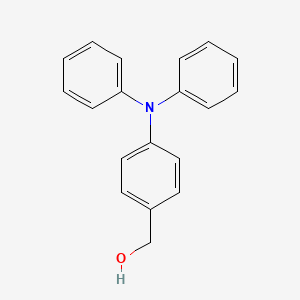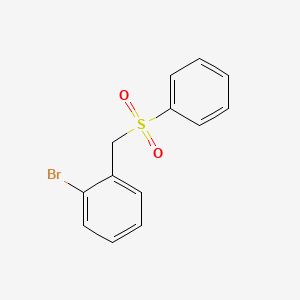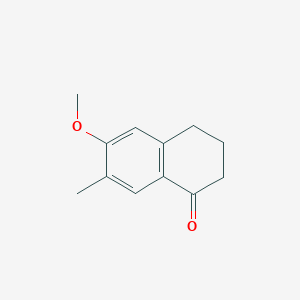
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-methoxy-7-methyl-3,4-dihydronaphthalene-1(2H)-one, is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as a therapeutic agent, its biochemical and physiological effects, and its ability to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Solvolytic Elimination (Aromatization) of Allylic Ethers and Alcohols
A study investigated the acid-catalyzed solvolysis of a similar compound, highlighting the mechanism leading to the elimination product and emphasizing the stability of carbocations in such reactions, which may provide insights into the reactivity of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one under similar conditions (Jia & Thibblin, 2001).
Selective O-Methyloxime Formation
Research has detailed the selective formation of O-methyloxime derivatives from a structurally related compound, showcasing techniques for achieving specific chemical modifications which could be applied to 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one for potential bioactive molecule development (Collins, Fallon, & Skene, 1994).
Photochemical Formation of Hexahydronaphthalenones
A study on the photochemical reactions leading to hexahydronaphthalenones demonstrates the potential for synthesizing complex naphthalene derivatives, possibly opening pathways for new materials or drug discovery related to 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one (Witte & Margaretha, 1999).
Sphingosine-1-Phosphate (S1P) Receptor Agonist Development
The development of a S1P receptor agonist with a dihydronaphthalene core highlights the therapeutic potential of structurally similar compounds in treating autoimmune diseases, suggesting possible pharmacological applications for 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one (Kurata et al., 2017).
Synthesis and Chemical Properties Exploration
Various studies have focused on the synthesis, structural characterization, and reaction mechanisms of dihydronaphthalene derivatives, providing a foundation for understanding the chemical behavior and potential applications of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one in areas such as material science, chemical synthesis, and pharmaceutical development (Adachi, 1973), (Berardi et al., 2005).
Eigenschaften
IUPAC Name |
6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLHUXQMUORDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463322 | |
| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
61495-10-1 | |
| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

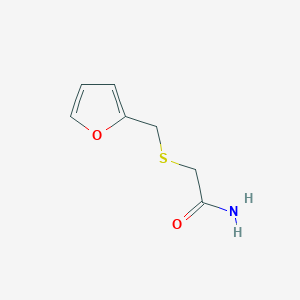
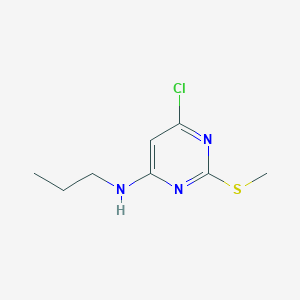
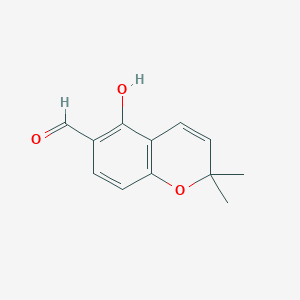
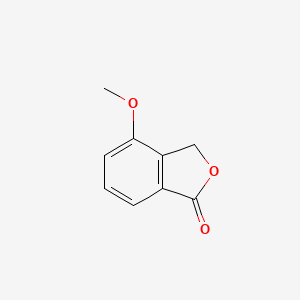
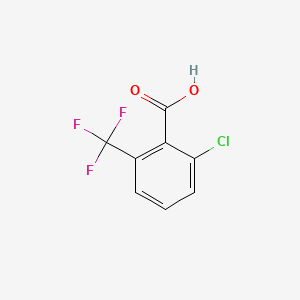
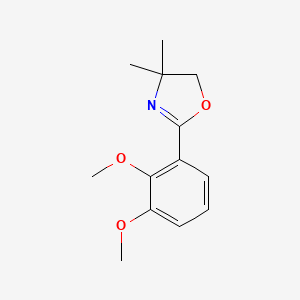
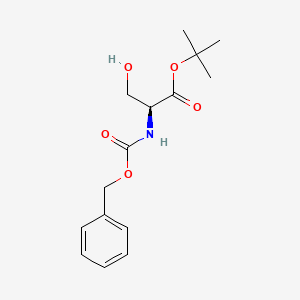
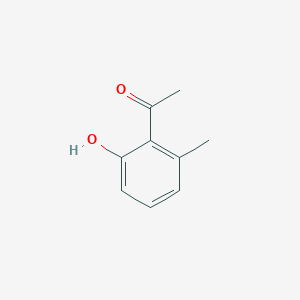
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)
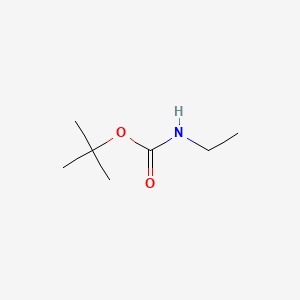

![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)
